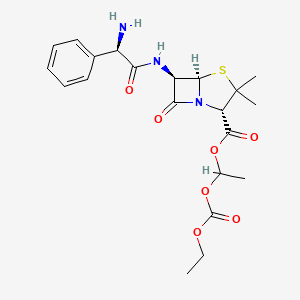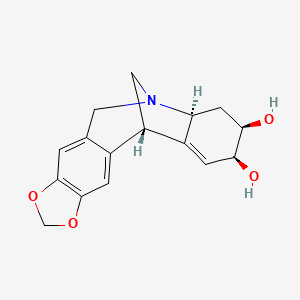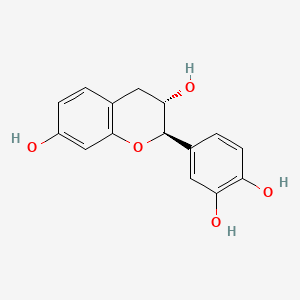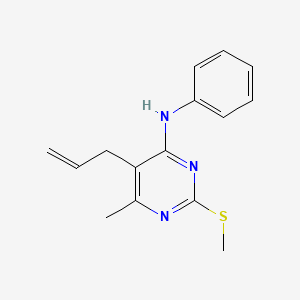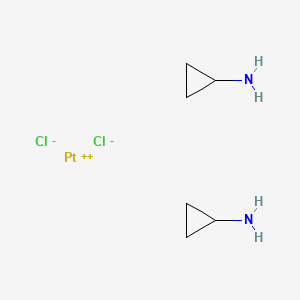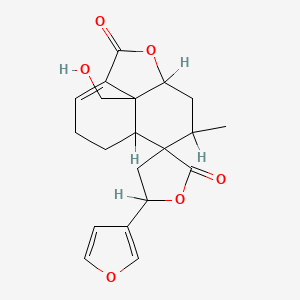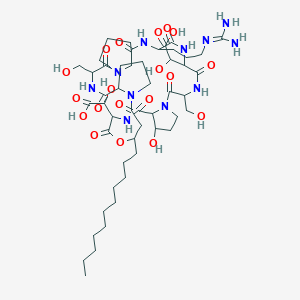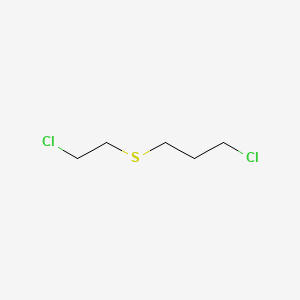
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil
Overview
Description
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, also known as 6-AFDMU, is an important synthetic compound that has been used in various scientific research applications. It is a derivative of uracil, a pyrimidine nucleoside that is found in the genetic material of all living organisms, and has been widely studied due to its potential applications in biochemistry, molecular biology, and pharmacology. 6-AFDMU has been found to have a wide range of biochemical and physiological effects, and as such has been used in numerous laboratory experiments and clinical trials.
Scientific Research Applications
Novel Cinnamoamides Synthesis
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil (ADMU) has been utilized in the synthesis of novel cinnamoamides, which are of interest for their potential as catecholamine-O-methyl transferase (COMT) inhibitors in the treatment of Parkinson’s disease. This synthesis involves a sodium methoxide-catalyzed reaction that includes ring opening and rearrangement processes (Gerig, Girreser, Nather, & Heber, 2009).
Enamine Induced Transformations
ADMU has been used in acid-catalyzed enamine induced transformations to produce pyrimido[4,5-b]quinolin-2,4,6(1H, 3H, 7H)-trione derivatives and Hantzsch type 1.4-dihydropyridine derivatives. These transformations offer a pathway to novel compounds with potential pharmaceutical applications (Singh Dolly, Chimni, & Kumar, 1995).
Synthesis of Fused Pyrimidines
This compound has been involved in the synthesis of fused pyrimidines, such as isoxazolo[3,4-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrimido[4,5-d]-[1,2,3]triazines. These syntheses provide innovative methods for preparing complex heterocyclic structures, which are of interest in medicinal chemistry (Hirota, Maruhashi, Asao, Kitamura, Maki, & Senda, 1983).
Chelating Capacity in Metal Complexes
Research has also been conducted on the chelating capacity of 6-amino-5-formyl-1,3-dimethyluracil-benzoylhydrazone in metal complexes. This study provides insights into the coordination chemistry of these compounds and their potential applications in bioinorganic chemistry (Hueso-Ureña, Moreno-Carretero, Peñas-Chamorro, Peña, Amigó, Esteve, & Debaerdemaeker, 2000).
Synthesis of Thiazolidin-4-one and Oxazolidin-4-one Derivatives
6-Amino-1,3-dimethyluracil has been used in the synthesis of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives. These compounds have been evaluated for their antioxidant and antimicrobial properties, highlighting the chemical versatility of ADMU in synthesizing biologically active molecules (Al-Adhami & Al-Majidi, 2021).
Biochemical Analysis
Biochemical Properties
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of caffeine, which is processed by enzymes such as cytochrome P450 1A2 (CYP1A2) in the liver This interaction is crucial for the metabolism and clearance of caffeine from the body
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, as a caffeine metabolite, it may influence the adenosine receptor signaling pathway, which is known to regulate various physiological processes such as sleep, arousal, and vasodilation . Additionally, this compound may impact the expression of genes involved in the metabolism and detoxification of xenobiotics.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It is known to bind to enzymes such as cytochrome P450 1A2 (CYP1A2), which catalyzes its formation from caffeine This binding interaction is essential for the conversion of caffeine into its metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of caffeine and its metabolites, including this compound, have been associated with increased heart rate, anxiety, and other physiological changes in animal models . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of caffeine. It is formed through the action of cytochrome P450 1A2 (CYP1A2) on caffeine . This enzyme catalyzes the demethylation and oxidation of caffeine, leading to the formation of various metabolites, including this compound. The compound may also interact with other enzymes and cofactors involved in purine metabolism, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different tissues may vary, depending on factors such as tissue-specific expression of transporters and metabolic enzymes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in its metabolism. The subcellular distribution of this compound may influence its biochemical properties and effects on cellular processes.
properties
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-10(4-13)5-6(9)11(2)8(15)12(3)7(5)14/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVDNYAPZJQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N(C)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879208 | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33130-55-1 | |
| Record name | 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3,7-DAU formed during caffeine oxidation?
A: Research indicates that 1,3,7-DAU is formed as a minor product during the oxidation of caffeine mediated by free radicals generated in a Fenton-type reaction using Fe(3+)-EDTA/ascorbate and Fe(3+)-EDTA/polyphenolics. [] This process involves several steps, including C-8 hydroxylation, demethylations at the N1, N3, and N7 positions, and ultimately, C8-N9 bond scission of the caffeine molecule. []
Q2: What analytical techniques were used to identify and characterize 1,3,7-DAU?
A: The study employed a combination of liquid chromatography-mass spectrometry (LC-MS) and 1H NMR spectroscopy to identify and characterize the 1,3,7-DAU derivative formed during caffeine oxidation. [] LC-MS helped separate and detect the compound based on its mass-to-charge ratio, while 1H NMR provided structural information by analyzing the magnetic properties of its hydrogen atoms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

